molecular formula C5H8N2O3 B14011196 2-(2-Iminooxazolidin-3-YL)acetic acid

2-(2-Iminooxazolidin-3-YL)acetic acid

Cat. No.: B14011196
M. Wt: 144.13 g/mol
InChI Key: OFBLHEIZSSCXIV-UHFFFAOYSA-N
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Description

2-(2-Iminooxazolidin-3-YL)acetic acid is a heterocyclic compound that features an oxazolidine ring with an imino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iminooxazolidin-3-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminoethanol with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The imino group can be introduced through subsequent reactions involving amination or imine formation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iminooxazolidin-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols, amines, and acid chlorides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Iminooxazolidin-3-YL)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Iminooxazolidin-3-YL)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The imino group can form hydrogen bonds or participate in other interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.

    Thiazolidine derivatives: Similar to oxazolidines, thiazolidines have sulfur in the ring and are known for their pharmacological properties.

    Pyrrolidine derivatives: These compounds have a similar ring structure but with different substituents, leading to varied chemical and biological properties.

Uniqueness

2-(2-Iminooxazolidin-3-YL)acetic acid is unique due to the presence of both an imino group and an acetic acid moiety, which allows for diverse chemical modifications and potential applications. Its specific ring structure and functional groups make it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-(2-imino-1,3-oxazolidin-3-yl)acetic acid

InChI

InChI=1S/C5H8N2O3/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9)

InChI Key

OFBLHEIZSSCXIV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N)N1CC(=O)O

Origin of Product

United States

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